molecular formula C12H11ClN2O3S2 B2611473 (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 627471-09-4

(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No. B2611473
CAS RN: 627471-09-4
M. Wt: 330.8
InChI Key: ROQKRUGZHJUJIL-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide, also known as CEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEF belongs to the class of thiazole-based compounds and has been synthesized through various methods.

Scientific Research Applications

Antitumor and Anticancer Activity

  • Compounds similar to (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide have been synthesized and evaluated for antitumor and anticancer activities. Notable examples include various benzenesulfonamide derivatives, which have shown significant cytotoxic activity against cancer cell lines like colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells (Tomorowicz et al., 2020). Other studies have reported the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with antitumor activity determined by the National Cancer Institute, highlighting their potential in cancer treatment (Sławiński & Brzozowski, 2006).

Photodynamic Therapy for Cancer

  • A new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups, has been synthesized and characterized. This compound has shown promising properties for photodynamic therapy, an alternative cancer treatment method, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

  • Schiff bases derived from sulfamethoxazole and sulfisoxazole, which are structurally related to (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide, have been evaluated for their effects on enzyme activities. These compounds have been shown to act as inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase, highlighting their potential in biochemical applications (Alyar et al., 2019).

properties

IUPAC Name

(NZ)-N-(4-chloro-3-ethyl-5-formyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-2-15-11(13)10(8-16)19-12(15)14-20(17,18)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKRUGZHJUJIL-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CC=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide

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